LP-403812 vs. Benztropine: Direct Head-to-Head Comparison of hPROT Inhibitory Potency
In the same recombinant hPROT cellular uptake assay, LP-403812 (IC50 ≈ 0.1 μM) demonstrated approximately 7.5-fold greater inhibitory potency than benztropine (IC50 = 0.75 μM) [1]. This head-to-head comparison was conducted under identical experimental conditions, eliminating inter-laboratory or inter-assay variability.
| Evidence Dimension | hPROT inhibition (IC50) |
|---|---|
| Target Compound Data | ≈ 0.1 μM |
| Comparator Or Baseline | Benztropine: IC50 = 0.75 μM |
| Quantified Difference | ~7.5-fold greater potency |
| Conditions | Recombinant hPROT stably expressed in cell lines; proline uptake assay |
Why This Matters
Selecting LP-403812 over benztropine yields substantially lower compound concentrations required for equivalent target engagement, reducing non-specific effects and conserving valuable compound stock.
- [1] Yu XC, Zhang W, Oldham A, Buxton E, Patel S, Nghi N, Tran D, Lanthorn TH, Bomont C, Shi ZC, Liu Q. Discovery and characterization of potent small molecule inhibitors of the high affinity proline transporter. Neurosci Lett. 2009 Feb 27;451(3):212-6. doi:10.1016/j.neulet.2009.01.018. PMID:19159658. View Source
